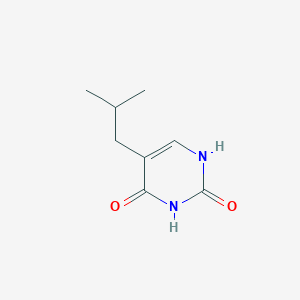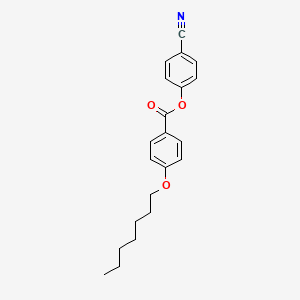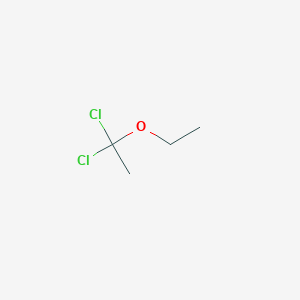
1,1-Dichloro-1-ethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-ethoxyethane is an organic compound with the molecular formula C4H8Cl2O. It is a member of the class of compounds known as ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its IUPAC name, this compound. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-ethoxyethane can be synthesized through the reaction of ethyl alcohol with chloroform in the presence of a base. The reaction typically involves the following steps:
Mixing: Ethyl alcohol and chloroform are mixed in a reaction vessel.
Addition of Base: A base such as sodium hydroxide is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through distillation or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1-ethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of simpler compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Major Products Formed
Substitution: Products may include ethers, alcohols, or other substituted compounds.
Oxidation: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-ethoxyethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated ethers on biological systems.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-dichloro-1-ethoxyethane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these molecules, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloroethane: Similar in structure but lacks the ethoxy group.
1,2-Dichloroethane: Contains two chlorine atoms on adjacent carbon atoms.
1,1-Dichloro-1-fluoroethane: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
1,1-Dichloro-1-ethoxyethane is unique due to the presence of both chlorine and ethoxy groups, which impart specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
50966-31-9 |
|---|---|
Molekularformel |
C4H8Cl2O |
Molekulargewicht |
143.01 g/mol |
IUPAC-Name |
1,1-dichloro-1-ethoxyethane |
InChI |
InChI=1S/C4H8Cl2O/c1-3-7-4(2,5)6/h3H2,1-2H3 |
InChI-Schlüssel |
YPARLWWBCISWTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



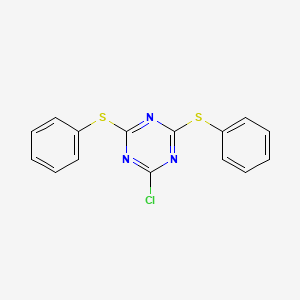
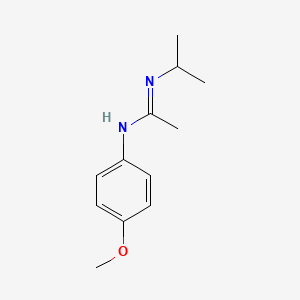
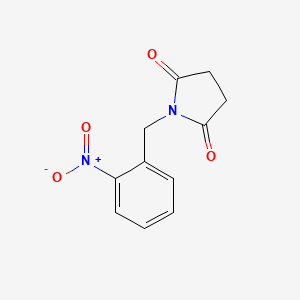
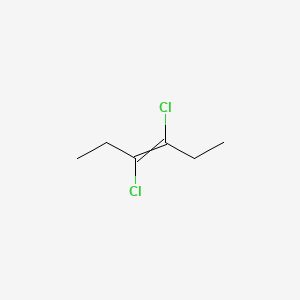

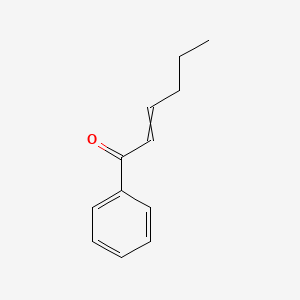
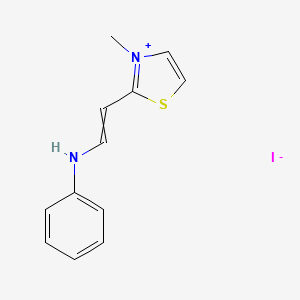
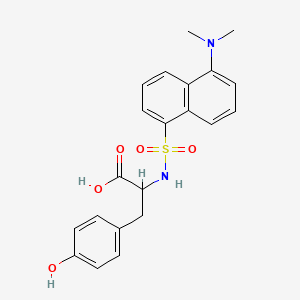
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
